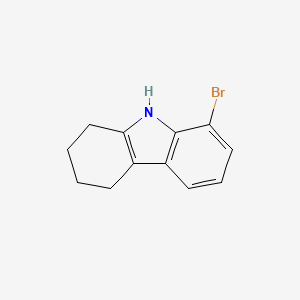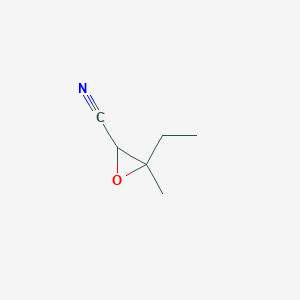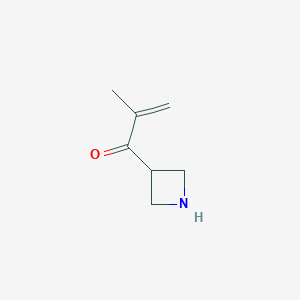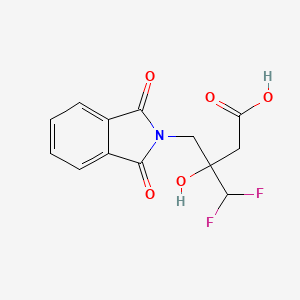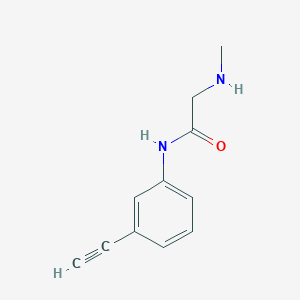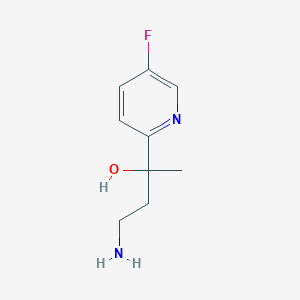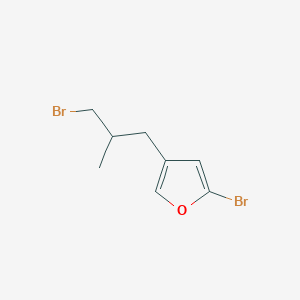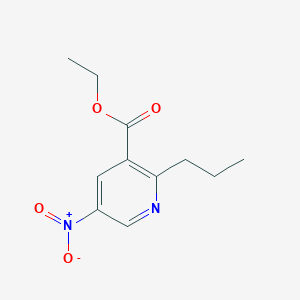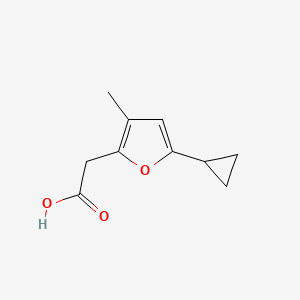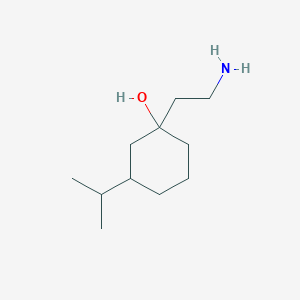
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C6H9IN2OS and a molecular weight of 284.12 g/mol . This compound is a thiazole derivative, characterized by the presence of an amino group, an iodine atom, and a thiazole ring. It is primarily used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the thiazole ring.
Addition of the Propanol Group: The propanol group is added through a nucleophilic addition reaction, typically involving a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency .
化学反应分析
Types of Reactions
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted thiazole compounds .
科学研究应用
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring and amino group allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of a dimethyl group.
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol: Lacks the dimethyl group on the propanol chain.
Uniqueness
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the dimethyl group on the propanol chain, which may influence its reactivity and binding properties. This structural feature can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .
属性
分子式 |
C8H13IN2OS |
|---|---|
分子量 |
312.17 g/mol |
IUPAC 名称 |
3-amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C8H13IN2OS/c1-8(2,4-10)6(12)7-11-3-5(9)13-7/h3,6,12H,4,10H2,1-2H3 |
InChI 键 |
MFGSORSTXISTEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C(C1=NC=C(S1)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



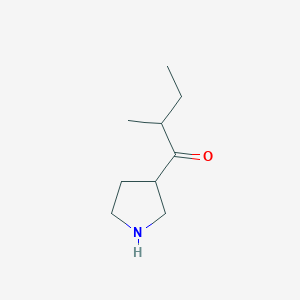
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
